molecular formula C24H24N2O6S B3699883 METHYL 2-[2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE

METHYL 2-[2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZOATE

Cat. No.: B3699883
M. Wt: 468.5 g/mol
InChI Key: FNHDPPAJSPZARB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(N-phenyl4-ethoxybenzenesulfonamido)acetamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, an acetamido group, and a sulfonamido group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(N-phenyl4-ethoxybenzenesulfonamido)acetamido]benzoate typically involves the formation of amide bonds. One common method involves the reaction between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid in the presence of dichlorotriphenylphosphorane . This reaction is carried out in chloroform (CHCl3) and yields the target compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(N-phenyl4-ethoxybenzenesulfonamido)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to a sulfonamide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Methyl 2-[2-(N-phenyl4-ethoxybenzenesulfonamido)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(N-phenyl4-ethoxybenzenesulfonamido)acetamido]benzoate involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by binding to receptors or other biomolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-acetamidophenyl)ethynyl]benzoate: Shares a similar structure but lacks the sulfonamido group.

    Methyl 2-[(2-aminophenyl)ethynyl]benzoate: Similar but with an amino group instead of the acetamido group.

Uniqueness

Methyl 2-[2-(N-phenyl4-ethoxybenzenesulfonamido)acetamido]benzoate is unique due to the presence of both the sulfonamido and acetamido groups, which can confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[2-(N-(4-ethoxyphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-3-32-19-13-15-20(16-14-19)33(29,30)26(18-9-5-4-6-10-18)17-23(27)25-22-12-8-7-11-21(22)24(28)31-2/h4-16H,3,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHDPPAJSPZARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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